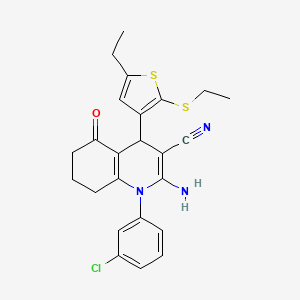![molecular formula C22H19ClN4OS B11628362 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea](/img/structure/B11628362.png)
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea is a complex organic compound that features a benzodiazole ring, a chlorophenoxyethyl group, and a phenylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Chlorophenoxyethyl Group: The benzodiazole intermediate is then reacted with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenylthiourea Moiety: Finally, the product is treated with phenyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Medicine
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenoxy)ethylamine: Shares the chlorophenoxyethyl group but lacks the benzodiazole and thiourea moieties.
1-Phenylthiourea: Contains the phenylthiourea moiety but lacks the benzodiazole and chlorophenoxyethyl groups.
Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole ring.
Uniqueness
The uniqueness of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea lies in its combination of structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C22H19ClN4OS |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C22H19ClN4OS/c23-17-10-4-7-13-20(17)28-15-14-27-19-12-6-5-11-18(19)25-21(27)26-22(29)24-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,24,25,26,29) |
Clé InChI |
FMMHFWAHLGKVQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11628283.png)
![N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11628288.png)
![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)

![3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628312.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628328.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11628336.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11628352.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11628357.png)
![(5E)-5-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11628367.png)

![2-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11628373.png)
